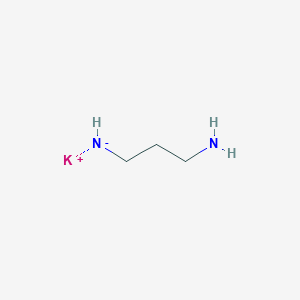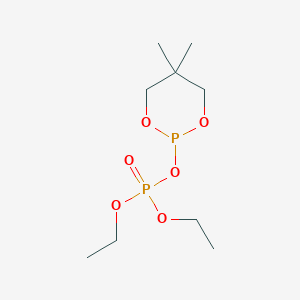
(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate is an organophosphorus compound with the molecular formula C₉H₂₀O₆P₂ and a molecular weight of 286.199 g/mol . This compound is known for its unique structure, which includes a dioxaphosphinan ring and diethyl phosphate groups. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate typically involves the reaction of diethyl phosphite with a suitable precursor, such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane . The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions in specialized reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, including distillation and crystallization, are employed to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethyl phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphates, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. It can also inhibit certain enzymes by interacting with their active sites, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
- Diethyl phosphate (CAS#: 598-02-7)
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane (CAS#: 2428-06-0)
Comparison: Compared to similar compounds, (5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate is unique due to its dioxaphosphinan ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
51994-08-2 |
|---|---|
Formule moléculaire |
C9H20O6P2 |
Poids moléculaire |
286.20 g/mol |
Nom IUPAC |
(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl) diethyl phosphate |
InChI |
InChI=1S/C9H20O6P2/c1-5-13-17(10,14-6-2)15-16-11-7-9(3,4)8-12-16/h5-8H2,1-4H3 |
Clé InChI |
ZKAPWMRNCPEOOG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OP1OCC(CO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


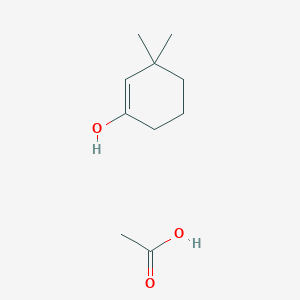
![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)
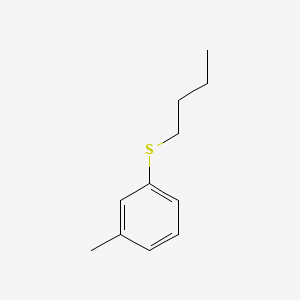

![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
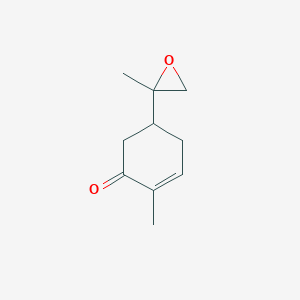
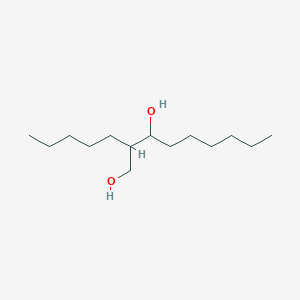
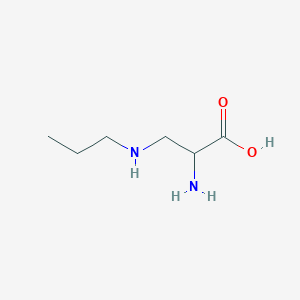
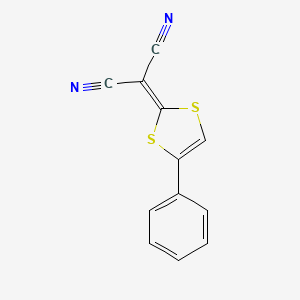
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)

